

The Chemical Architecture and Functional Profile of Fast-TRFS: A Technical Guide

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Compound of Interest		
Compound Name:	Fast-TRFS	
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Lanzhou, China - This technical guide provides an in-depth analysis of **Fast-TRFS**, a highly specific and rapid-acting fluorogenic probe for the detection of mammalian thioredoxin reductase (TrxR). Developed to address the limitations of previous probes, **Fast-TRFS** offers significant improvements in response time and signal amplification, making it an invaluable tool for researchers in redox biology, drug discovery, and molecular imaging. This document details the chemical structure, physicochemical properties, mechanism of action, and experimental applications of **Fast-TRFS** for professionals in the fields of chemical biology, pharmacology, and biomedical research.

Introduction to Fast-TRFS

Fast-TRFS is a specialized molecular probe designed to selectively react with mammalian thioredoxin reductase, a key enzyme in cellular redox homeostasis.[1][2][3] Unlike its predecessors, such as TRFS-green and TRFS-red, which suffered from slow reaction kinetics, **Fast-TRFS** provides a robust and nearly instantaneous fluorescent signal upon interaction with TrxR.[1] Its unique sensing mechanism, based on the direct cleavage of a disulfide bond, allows for a rapid "turn-on" of a coumarin-based fluorophore.[1] This rapid response enables the real-time monitoring of TrxR activity in live cells and the development of high-throughput screening assays for TrxR inhibitors.

Chemical Structure and Physicochemical Properties



Fast-TRFS is an organic small molecule composed of three key moieties: a five-membered 1,2-dithiolane ring that acts as the TrxR recognition site, a 4-trifluoromethylcoumarin fluorophore, and a stable urea linker connecting the two. The systematic name for **Fast-TRFS** is N-(1,2-dithiolan-4-yl)-N'-(4-(trifluoromethyl)-2-oxo-2H-chromen-7-yl)urea.

The physicochemical and spectral properties of **Fast-TRFS** are summarized in the tables below. A notable feature is the dramatic increase in fluorescence quantum yield upon reduction of the disulfide bond, which is the basis for its function as a turn-on probe.

Identifier	Value
Chemical Formula	C14H11F3N2O3S2
Molecular Weight	376.37 g/mol
CAS Number	2966536-18-3
Canonical SMILES	O=C1OC(C=C(C=C2)NC(NC3CSSC3)=O)=C2 C(C(F)(F)F)=C1
Appearance	White to light yellow solid

Table 1: General and Chemical Properties of Fast-TRFS.

Property	"Off" State (Disulfide)	"On" State (Dithiol)
Excitation Max (λex)	~345 nm	~345 nm
Emission Max (λem)	~458 nm	~458 nm
Quantum Yield (Φ)	3.3%	40.6%
Fluorescence Signal	Low	High (>150-fold increase)
Color	(Non-fluorescent)	Blue

Table 2: Photophysical Properties of **Fast-TRFS** Before and After Reduction.



Parameter	Details
Solubility	Soluble in DMSO (up to 100 mg/mL)
Storage (Solid)	4°C, protect from light
Storage (In Solvent)	-20°C for 1 month; -80°C for 6 months (protect from light)

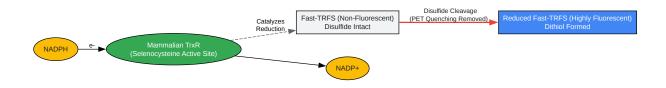
Table 3: Solubility and Storage Recommendations.

Mechanism of Action and Biological Interaction

The functionality of **Fast-TRFS** is predicated on a direct and rapid chemical reaction with thioredoxin reductase. The enzyme's active site, containing a rare selenocysteine residue, specifically recognizes and reduces the strained 1,2-dithiolane ring of the probe.

Fluorescence Activation Mechanism

Unlike earlier probes that require a slow intramolecular cyclization step to release the fluorophore, the fluorescence of **Fast-TRFS** is switched on by the simple cleavage of the disulfide bond. Theoretical calculations suggest that in its native state, the disulfide bond quenches the fluorescence of the coumarin moiety through a photo-induced electron transfer (PET) process. Reduction of the disulfide to a dithiol by TrxR eliminates this PET process, instantly "turning on" the fluorescence. This direct activation mechanism is responsible for the probe's superfast response time, reaching maximal signal within 5 minutes of incubation with the enzyme.



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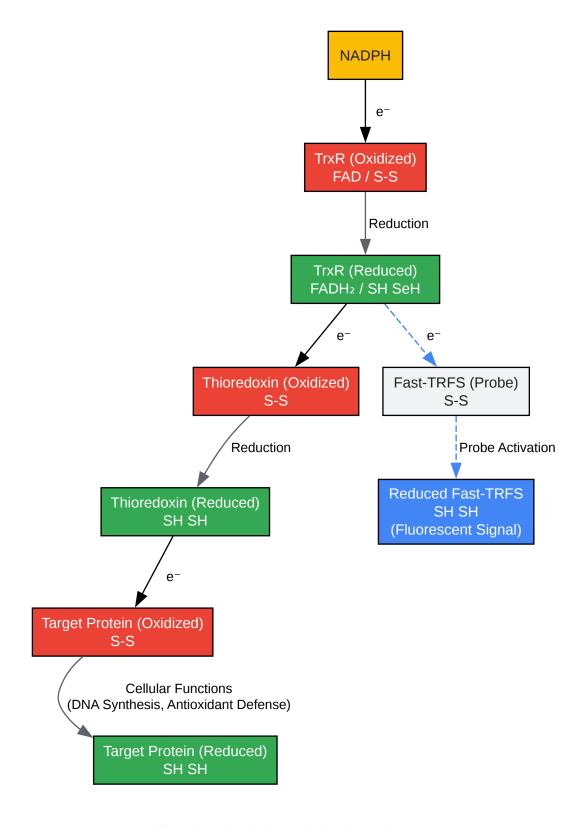


Mechanism of Fast-TRFS fluorescence activation by Thioredoxin Reductase (TrxR).

The Thioredoxin Reductase Signaling Pathway

Fast-TRFS is a tool to probe the activity of the thioredoxin system, a critical antioxidant pathway in mammalian cells. This system's primary function is to reduce disulfide bonds in various proteins, thereby regulating their function and protecting the cell from oxidative stress. The core components are NADPH, Thioredoxin Reductase (TrxR), and Thioredoxin (Trx).





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The Thioredoxin signaling pathway and the interaction point of Fast-TRFS.

Experimental Protocols and Applications



Fast-TRFS is a versatile tool with applications ranging from basic research to high-throughput screening. Its favorable properties of rapid response, high signal-to-background ratio, and specificity make it superior for these tasks.

In Vitro TrxR Activity Assay

This protocol details the measurement of recombinant TrxR activity or TrxR activity in cell/tissue lysates.

Materials:

- Recombinant TrxR or cell/tissue lysate
- Fast-TRFS stock solution (10 mM in DMSO)
- NADPH stock solution (10 mM in assay buffer)
- Assay Buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
- 96-well microplate (black, clear bottom)
- Fluorescence microplate reader

Procedure:

- Prepare Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing Assay Buffer and NADPH (final concentration 200 μM).
- Add Enzyme: Add the sample containing TrxR (e.g., 50 nM final concentration of recombinant enzyme, or 20-50 μg of lysate protein). For control wells, add buffer instead of the enzyme sample.
- Initiate Reaction: Add **Fast-TRFS** to a final concentration of 10 μ M to all wells to start the reaction.
- Measure Fluorescence: Immediately begin kinetic measurements on a fluorescence microplate reader (Excitation: ~345 nm, Emission: ~458 nm). Record the fluorescence intensity every minute for 15-30 minutes at 37°C.



 Data Analysis: The TrxR activity is proportional to the rate of fluorescence increase over time.

Live-Cell Imaging of TrxR Activity

This protocol describes the use of **Fast-TRFS** to visualize TrxR activity in living cells.

Materials:

- Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes
- Fast-TRFS stock solution (10 mM in DMSO)
- Cell culture medium (e.g., DMEM)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with a DAPI or similar filter set

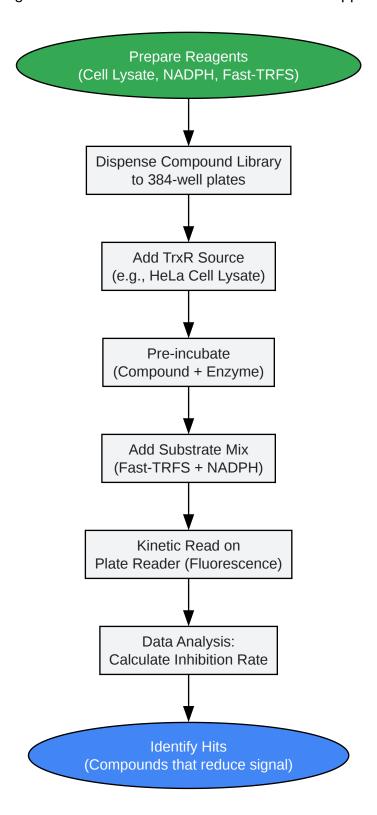
Procedure:

- Cell Culture: Plate cells on glass-bottom dishes and grow to the desired confluency.
- Probe Loading: Dilute the **Fast-TRFS** stock solution in pre-warmed cell culture medium to a final concentration of 10 μ M.
- Incubation: Remove the existing medium from the cells, wash once with PBS, and add the **Fast-TRFS**-containing medium. Incubate the cells at 37°C in a CO₂ incubator. A blue fluorescence signal typically appears within 2 minutes and saturates within 30 minutes.
- Inhibitor Control (Optional): To confirm specificity, pre-incubate a parallel set of cells with a
 known TrxR inhibitor (e.g., Auranofin) for 1-2 hours before adding Fast-TRFS. This should
 result in a dose-dependent reduction of the fluorescence signal.
- Imaging: After incubation, wash the cells with PBS to remove excess probe. Image the cells using a fluorescence microscope.

High-Throughput Screening (HTS) for TrxR Inhibitors



The rapid and robust signal from **Fast-TRFS** makes it ideal for HTS applications.



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References

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